![molecular formula C29H46N2 B14447139 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole CAS No. 78430-95-2](/img/structure/B14447139.png)
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a suitable heptadecyl halide.
Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxide or diol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems due to its unique structural features.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The imidazole ring can also interact with various enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-[(3-Ethenylphenyl)methyl]-2-octadecyl-1H-imidazole: Similar structure with an octadecyl chain instead of a heptadecyl chain.
1-[(3-Ethenylphenyl)methyl]-2-hexadecyl-1H-imidazole: Similar structure with a hexadecyl chain.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is unique due to its specific combination of a long heptadecyl chain and an ethenylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
78430-95-2 |
|---|---|
Molekularformel |
C29H46N2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
1-[(3-ethenylphenyl)methyl]-2-heptadecylimidazole |
InChI |
InChI=1S/C29H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-29-30-23-24-31(29)26-28-21-19-20-27(4-2)25-28/h4,19-21,23-25H,2-3,5-18,22,26H2,1H3 |
InChI-Schlüssel |
JJJSSYMTBGTVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1CC2=CC(=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


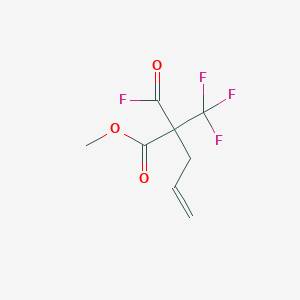

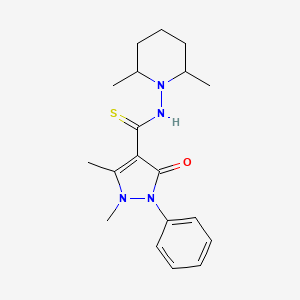
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
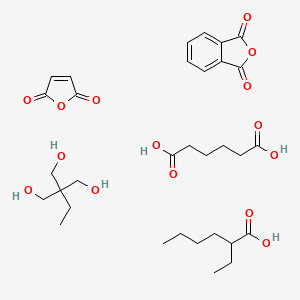

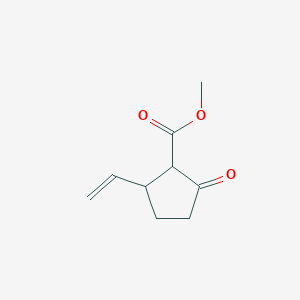

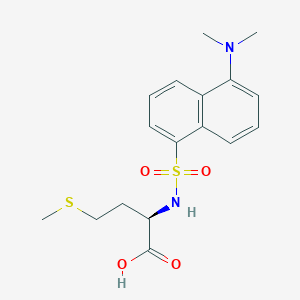
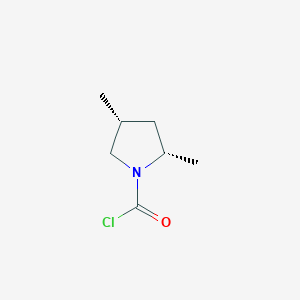
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

